

Comparative Crystallographic Analysis of 6-Chloropyridazine-3-carbonitrile Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyridazine-3-carbonitrile

Cat. No.: B056613

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A detailed examination of the molecular geometry and crystal packing of **6-chloropyridazine-3-carbonitrile** and its derivatives reveals key structural motifs and intermolecular interactions that are crucial for crystal engineering and drug design. This guide provides a comparative analysis of available X-ray crystallographic data for this class of compounds and related pyridazine derivatives, offering insights for researchers, scientists, and professionals in drug development.

The pyridazine ring is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. The substitution pattern on this heterocyclic core plays a pivotal role in determining its physicochemical properties and, consequently, its interaction with biological targets. X-ray crystallography provides precise data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding structure-activity relationships.

Core Structure and Alternatives

The primary focus of this guide is the **6-chloropyridazine-3-carbonitrile** scaffold. However, due to the limited availability of a systematic series of its derivatives in the public domain, this guide also incorporates data from closely related pyridazine and pyridine-carbonitrile derivatives to draw meaningful comparisons. These alternatives offer valuable insights into how changes in the core heterocycle and substituent positions affect the overall crystal structure.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of pyridazine derivatives. These compounds, while not all direct derivatives of **6-chloropyridazine-3-carbonitrile**, share structural similarities that allow for a comparative analysis of their solid-state properties.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile	C ₁₁ H ₇ ClN ₄	Monoclinic	P2 ₁ /c	3.817(3)	13.533(10)	19.607(15)	93.401(10)	[1]
3,6-di-2-pyridinyl-4-pyridazine carbonitrile	C ₁₅ H ₉ N ₅	Monoclinic	P2 ₁ /c	8.9817(4)	11.5791(19)	12.065(2)	102.289(4)	
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine	C ₉ H ₉ ClN ₄	Monoclinic	P2 ₁ /c	11.2773(3)	8.4181(2)	11.3501(3)	116.529(1)	[2]
3-Chloro-6-[2-(propan-2-ylidene)]	C ₇ H ₉ ClN ₄	Monoclinic	P2 ₁ /c	20.6635(19)	7.8202(6)	11.3266(8)	94.140(3)	[3]

hydrazine
pyridine
diazine

6-Chloropyridine-2-carbonitrile	$C_6H_3ClN_2$	Monoclinic	$P2_1/n$	3.8431(2)	13.5752(7)	11.7349(6)	91.865(2)	[4]
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Analysis of Intermolecular Interactions

The crystal packing of these derivatives is predominantly governed by a combination of hydrogen bonding, π - π stacking, and other weak intermolecular interactions.

In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak intermolecular interaction is observed between the nitrogen atoms of the pyridazine ring of adjacent molecules.[1] Similarly, the structure of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibits π - π interactions between the centroids of the pyridazine rings of neighboring molecules.[2]

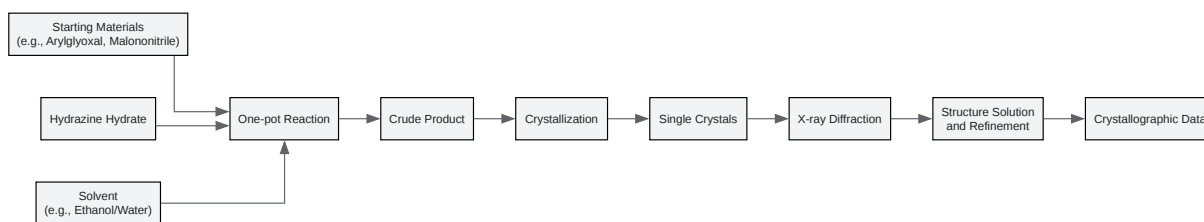
The isomeric 6-chloropyridine-2-carbonitrile packs in the solid state with offset face-to-face π -stacking and intermolecular $C-H\cdots N$ interactions involving both the nitrile and the pyridine nitrogen atoms.[4] This highlights the importance of the nitrogen atoms in the heterocyclic ring in directing the crystal packing.

Experimental Protocols

General Synthesis of Pyridazine Derivatives

The synthesis of pyridazine derivatives often involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For instance, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was prepared via a one-pot, three-component reaction of an appropriate arylglyoxal with malononitrile in the presence of hydrazine hydrate.[1]

A general synthetic pathway is illustrated below:



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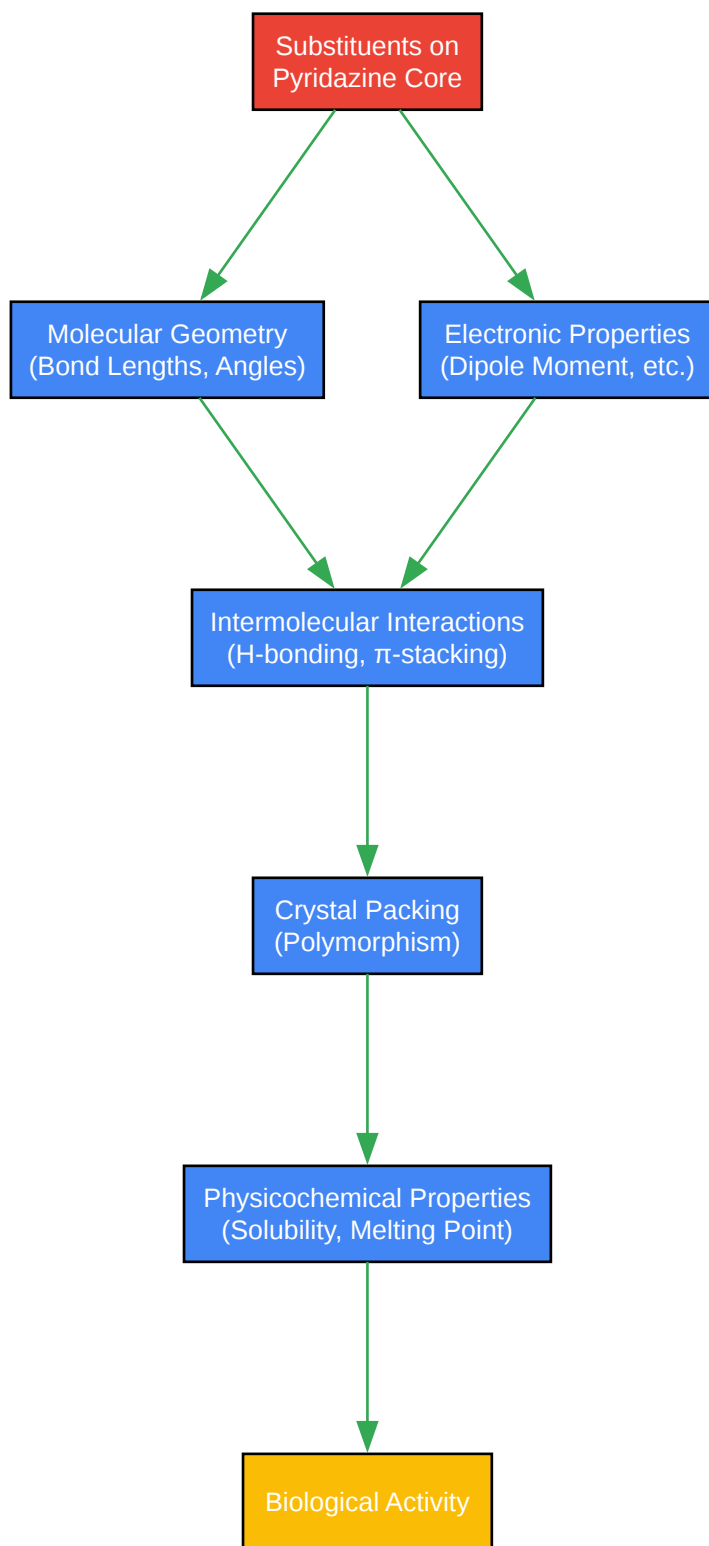
Synthesis and Crystallographic Analysis Workflow

X-ray Crystallography

Single crystals of the target compounds are typically grown by slow evaporation from a suitable solvent. X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a diffractometer with Mo K α radiation.[2][3] The crystal structures are then solved by direct methods and refined by full-matrix least-squares procedures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between molecular structure and the resulting solid-state properties, which are key to understanding the behavior of these compounds in a biological context.



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Structure-Property Relationship

Conclusion

The X-ray crystallographic analysis of **6-chloropyridazine-3-carbonitrile** derivatives and their analogues provides invaluable information for understanding their solid-state behavior. The planarity of the pyridazine ring, coupled with the nature and position of its substituents, dictates the intermolecular interactions and ultimately the crystal packing.[5] This guide highlights the need for a more systematic crystallographic study of a series of 6-substituted-pyridazine-3-carbonitrile derivatives to establish a clearer and more comprehensive structure-property relationship for this important class of heterocyclic compounds. Such data would be highly beneficial for the rational design of new drug candidates and advanced materials.

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- To cite this document: BenchChem. [Comparative Crystallographic Analysis of 6-Chloropyridazine-3-carbonitrile Derivatives and Related Heterocycles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056613#x-ray-crystallographic-analysis-of-6-chloropyridazine-3-carbonitrile-derivatives>]

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